molecular formula C10H10ClN3 B1481690 3-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine CAS No. 2090149-72-5

3-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine

Cat. No.: B1481690
CAS No.: 2090149-72-5
M. Wt: 207.66 g/mol
InChI Key: SUSSUGGJMJLVLC-UHFFFAOYSA-N
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Description

3-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine is an organic compound that serves as a key intermediate in the synthesis of various bioactive molecules. The compound's structure includes a pyridine ring bonded to a pyrazole ring, with a chloromethyl substituent on the pyrazole ring and a methyl group on the nitrogen atom of the pyrazole.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine involves a multi-step process:

  • Formation of 1-Methyl-1H-pyrazole: : The synthesis begins with the preparation of 1-methyl-1H-pyrazole, which is typically achieved through the reaction of hydrazine hydrate with acetylacetone under acidic conditions.

  • Introduction of the Chloromethyl Group: : The 1-methyl-1H-pyrazole is then reacted with chloromethyl chloroformate in the presence of a base such as triethylamine to introduce the chloromethyl group at the 5-position of the pyrazole ring.

  • Coupling with Pyridine: : Finally, the chloromethylated pyrazole is coupled with a pyridine derivative through nucleophilic substitution to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound is typically scaled up using batch or continuous flow processes, with careful control of reaction parameters to ensure high yields and purity. Solvent selection, temperature, and pressure control are critical factors in optimizing the reactions for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine can undergo a variety of chemical reactions, including:

  • Nucleophilic Substitution: : The chloromethyl group is reactive and can participate in nucleophilic substitution reactions, where it can be replaced by nucleophiles such as amines, thiols, and alkoxides.

  • Oxidation and Reduction: : The compound can undergo oxidation reactions, particularly at the chloromethyl group, leading to the formation of corresponding aldehyde or carboxylic acid derivatives. Reduction reactions are less common but may occur under specific conditions.

  • Coupling Reactions: : The pyridine and pyrazole rings can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

  • Nucleophilic Substitution: : Common reagents include amines, thiols, and alkoxides. Reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like DMF or DMSO.

  • Oxidation: : Oxidizing agents such as potassium permanganate or chromium trioxide can be used. Reaction conditions vary depending on the desired oxidation state.

  • Coupling Reactions: : Palladium catalysts and ligands are often used in coupling reactions. Reaction conditions include the use of base, solvent, and controlled temperatures.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution can yield various substituted pyrazole-pyridine derivatives, while oxidation reactions can produce aldehyde or carboxylic acid derivatives.

Scientific Research Applications

3-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine is used in diverse scientific research applications, including:

  • Medicinal Chemistry: : The compound serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.

  • Organic Synthesis: : It is used as a building block in the synthesis of complex organic molecules, including agrochemicals and materials with specific electronic properties.

  • Biological Studies: : The compound's derivatives are used in biological studies to probe the functions of enzymes and receptors, particularly those involved in signal transduction pathways.

  • Material Science: : The compound and its derivatives are explored for use in the development of advanced materials with unique properties, such as conductivity and photoluminescence.

Mechanism of Action

The mechanism of action of 3-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine depends on its specific application:

  • Molecular Targets: : In medicinal chemistry, the compound may target enzymes, receptors, or ion channels. For example, its derivatives might inhibit specific kinases or modulate receptor activity.

  • Pathways Involved: : The compound can affect various biochemical pathways, such as signal transduction, by interacting with key proteins and altering their functions. This can lead to changes in cell behavior, such as apoptosis, proliferation, or differentiation.

Comparison with Similar Compounds

3-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine can be compared with several similar compounds:

  • 3-(5-(Bromomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine: : Similar structure but with a bromomethyl group. It exhibits different reactivity, particularly in nucleophilic substitution reactions, due to the leaving group properties of bromine versus chlorine.

  • 3-(5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-yl)pyridine: : The methoxymethyl group confers different electronic properties and reactivity compared to the chloromethyl group.

  • 3-(1-Methyl-1H-pyrazol-3-yl)pyridine:

Hopefully that wasn't too much detail, but enough to get you thinking! What fascinates you the most about this compound?

Properties

IUPAC Name

3-[5-(chloromethyl)-1-methylpyrazol-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c1-14-9(6-11)5-10(13-14)8-3-2-4-12-7-8/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSSUGGJMJLVLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CN=CC=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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